7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane 7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Brand Name: Vulcanchem
CAS No.: 147189-01-3
VCID: VC21086547
InChI: InChI=1S/C19H31N3O6/c23-22(24)19-3-1-18(2-4-19)17-21-7-11-27-15-13-25-9-5-20-6-10-26-14-16-28-12-8-21/h1-4,20H,5-17H2
SMILES: C1COCCOCCN(CCOCCOCCN1)CC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C19H31N3O6
Molecular Weight: 397.5 g/mol

7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

CAS No.: 147189-01-3

Cat. No.: VC21086547

Molecular Formula: C19H31N3O6

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane - 147189-01-3

Specification

CAS No. 147189-01-3
Molecular Formula C19H31N3O6
Molecular Weight 397.5 g/mol
IUPAC Name 7-[(4-nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Standard InChI InChI=1S/C19H31N3O6/c23-22(24)19-3-1-18(2-4-19)17-21-7-11-27-15-13-25-9-5-20-6-10-26-14-16-28-12-8-21/h1-4,20H,5-17H2
Standard InChI Key MWDAYKMATJNFJT-UHFFFAOYSA-N
SMILES C1COCCOCCN(CCOCCOCCN1)CC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1COCCOCCN(CCOCCOCCN1)CC2=CC=C(C=C2)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator